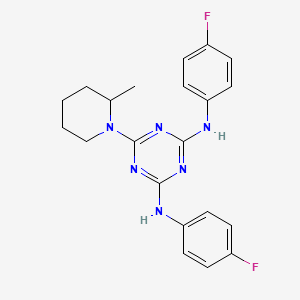![molecular formula C22H29N3OS B11600183 (5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11600183.png)
(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and a thioxoimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of the thioxoimidazolidinone core This can be achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with a similar heterocyclic structure.
Uniqueness
(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C22H29N3OS |
|---|---|
分子量 |
383.6 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-1-methyl-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H29N3OS/c1-16-14-17(10-11-19(16)24-12-6-7-13-24)15-20-21(26)25(22(27)23(20)2)18-8-4-3-5-9-18/h10-11,14-15,18H,3-9,12-13H2,1-2H3/b20-15- |
InChIキー |
ITAKUZKATXGXCN-HKWRFOASSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)N4CCCC4 |
正規SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B11600104.png)
![benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600129.png)
![N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600131.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

![1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B11600151.png)
![Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11600158.png)
![1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11600182.png)
![(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11600185.png)

